β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by various organisms, including cyanobacteria, diatoms, and dinoflagellates [, , , , , ]. BMAA has garnered significant research attention due to its potential role as an environmental risk factor in neurodegenerative diseases, particularly Amyotrophic Lateral Sclerosis/Parkinsonism Dementia Complex (ALS/PDC) [, , , , , , , , ].
Methylamino-PEG3-acid is a compound derived from polyethylene glycol (PEG) that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins, offering a novel approach to drug development. Methylamino-PEG3-acid enhances the solubility and bioavailability of these compounds, making it a valuable tool in medicinal chemistry and drug discovery.
Source: Methylamino-PEG3-acid is synthesized from polyethylene glycol derivatives and is commercially available through various chemical suppliers, such as MedchemExpress and BenchChem .
Classification: This compound is classified under PEG-based linkers and is specifically utilized in the context of PROTAC technology, which combines elements of pharmacology and biochemistry to achieve targeted protein degradation.
The synthesis of Methylamino-PEG3-acid typically involves several key steps:
Technical details reveal that the synthesis may utilize various protecting groups to facilitate selective reactions and prevent undesired side reactions during the functionalization process .
Methylamino-PEG3-acid has a distinct molecular structure characterized by:
Data on its molecular weight typically aligns with that of PEG3, approximately 200 g/mol, depending on the specific length of the polyethylene glycol chain used in synthesis.
Methylamino-PEG3-acid participates in several chemical reactions crucial for its application in PROTAC synthesis:
These reactions are often characterized by high yields and specificity, making them suitable for pharmaceutical applications.
The mechanism of action for Methylamino-PEG3-acid in PROTACs involves several steps:
This mechanism allows for selective degradation of proteins involved in disease processes, thereby providing therapeutic benefits without affecting other cellular functions .
Methylamino-PEG3-acid exhibits several notable physical and chemical properties:
Relevant data indicates that its melting point is typically around 50–60 °C, and it shows good compatibility with various solvents used in organic synthesis.
The primary scientific uses of Methylamino-PEG3-acid include:
PROteolysis-TArgeting Chimeras (PROTACs) represent a paradigm shift in therapeutic strategies, moving beyond occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules exploit the ubiquitin-proteasome system (UPS) by simultaneously engaging a target protein and an E3 ubiquitin ligase, leading to polyubiquitination and subsequent proteasomal degradation of the target. The modular architecture of PROTACs comprises three elements: a target-binding "warhead," an E3 ligase-recruiting "anchor," and a connecting linker. Early PROTAC designs utilized peptidic E3 ligands (e.g., phosphopeptides for SCFβ-TRCP recruitment), but their high molecular weight and poor cell permeability limited therapeutic utility [4]. The field transformed with the introduction of small-molecule E3 ligands, such as VHL inhibitor VH032 (2008) and CRBN-binding thalidomide derivatives, enabling orally bioavailable PROTACs with molecular weights often exceeding 800 Da [10]. As of 2025, over 30 PROTAC candidates are in clinical trials, including ARV-471 (ER-targeting, Phase III) and BGB-16673 (BTK-targeting, Phase III), demonstrating the clinical viability of this technology [3]. The catalytic mechanism allows sub-stoichiometric degradation, making PROTACs effective against undruggable targets like transcription factors and scaffolding proteins [8] [10].
Table 1: Key Milestones in PROTAC Development
Year | Development | Significance |
---|---|---|
2001 | First peptide-based PROTAC | Degraded MetAP-2 using SCFβ-TRCP ligand |
2008 | First small-molecule PROTAC | Used Nutlin-3 (MDM2 ligand) for AR degradation |
2015 | VHL/CRBN-based PROTACs | Achieved nanomolar degradation efficiency |
2020 | ARV-110 enters Phase I trials | First oral PROTAC targeting AR for prostate cancer |
2025 >30 PROTACs in clinical trials | Expansion into oncology, immunology, and CNS diseases | [3] [10] |
The linker is a critical determinant of PROTAC efficacy, influencing ternary complex formation, proteolytic efficiency, and physicochemical properties. Functionally, linkers must:
Table 2: Comparison of PROTAC Linker Types
Linker Type | Example | Advantages | Limitations | |
---|---|---|---|---|
Alkyl | Hexanoic acid | Synthetic simplicity, low cost | Excessive flexibility, hydrophobicity | |
Aromatic | Para-aminobenzoic acid | Rigidity, directional control | Poor solubility, metabolic instability | |
PEG-based | Methylamino-PEG3-acid | Balanced flexibility/hydrophilicity | Potential metabolic oxidation | |
Piperazine/Piperidine | Bis-piperidine | Enhanced rigidity | Synthetic complexity | [4] [5] |
Methylamino-PEG3-acid (CAS 2148295-95-6) exemplifies the strategic advantages of PEG-based linkers in PROTAC design. Its chemical structure, CNH-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-O-CH₂-CH₂-COOH, integrates three ethylene glycol units terminated by a methylamino group (-CH₃NH-) and a carboxylic acid (-COOH). This architecture confers three key properties:
In proof-of-concept studies, PROTACs incorporating Methylamino-PEG3-acid show superior degradation efficiency compared to alkyl-linked analogs. For instance, Pro-PEG3-BA (using Methylamino-PEG3-acid) degraded EML4-ALK with DC₅₀ = 416 nM, outperforming alkyl-linked variants by >2-fold [2]. This linker’s modularity supports diverse E3 ligase ligands, including VHL, CRBN, and IAP systems, making it a versatile scaffold for PROTAC optimization.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0